5-(3-bromobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-(3-bromobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of 5-(3-bromobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation. The compound has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
5-(3-bromobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit significant biochemical and physiological effects. In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. The compound has also been found to induce apoptosis in cancer cells. In addition, the compound has been shown to exhibit significant antioxidant activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(3-bromobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential use as an anticancer agent. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines and has been found to induce apoptosis in cancer cells. Another advantage of using the compound is its potential use as a fluorescent probe for the detection of metal ions. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 5-(3-bromobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. One direction is the further exploration of its potential use as an anticancer agent. The compound has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is the further exploration of its potential use as a fluorescent probe for the detection of metal ions. The compound has shown promising results in materials science, and further studies are needed to determine its potential applications in other fields. Finally, the development of new synthesis methods for the compound may also be an area of future research.
Synthesis Methods
The synthesis of 5-(3-bromobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one with 3-bromobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The resulting product is obtained as a yellow solid and can be purified by recrystallization.
Scientific Research Applications
5-(3-bromobenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, the compound has been studied for its potential use as an anticancer agent. It has been shown to exhibit significant cytotoxicity against various cancer cell lines and has been found to induce apoptosis in cancer cells. In materials science, the compound has been studied for its potential use as a fluorescent probe for the detection of metal ions. In catalysis, the compound has been studied for its potential use as a catalyst in various organic reactions.
properties
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2S2/c17-11-4-1-3-10(7-11)8-14-15(20)18(16(21)22-14)12-5-2-6-13(19)9-12/h1-9,19H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJESRHIXVHFGOM-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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